Glu-urea-Glu-N-hydroxysuccinimide ester is a compound primarily utilized as a linker in the synthesis of prostate-specific membrane antigen (PSMA) inhibitors. This molecule facilitates the conjugation of various biomolecules, enhancing the targeting capabilities of therapeutic agents in prostate cancer treatment. The structure comprises a glutamic acid-derived urea moiety, contributing to its specificity and efficacy in binding to PSMA.
Glu-urea-Glu-N-hydroxysuccinimide ester falls under the category of peptide-based drug conjugates and is classified as a PSMA inhibitor. Its structural features allow it to interact selectively with PSMA, making it a valuable tool in targeted cancer therapies.
The synthesis of Glu-urea-Glu-N-hydroxysuccinimide ester typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process often employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection and deprotection of amino acid side chains.
Glu-urea-Glu-N-hydroxysuccinimide ester has a complex structure characterized by:
The molecular formula can be represented as , and its molecular weight is approximately 288.28 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in the glutamic acid residues.
Glu-urea-Glu-N-hydroxysuccinimide ester participates in various chemical reactions, primarily involving hydrolysis and amine coupling:
The reactivity of the N-hydroxysuccinimide moiety makes it particularly useful for bioconjugation applications, allowing for selective attachment without significant side reactions.
The mechanism by which Glu-urea-Glu-N-hydroxysuccinimide ester functions involves its interaction with PSMA:
Studies have shown that compounds utilizing this linker exhibit enhanced tumor targeting and reduced off-target effects compared to non-targeted therapies .
Relevant data indicates that the compound maintains stability during storage but should be handled carefully in solution due to potential hydrolysis .
Glu-urea-Glu-N-hydroxysuccinimide ester is primarily used in scientific research and clinical applications related to:
Glu-urea-Glu-NHS ester (chemical name: N-[(1S)-5-[[[(1S)-1,5-dicarboxypentyl]amino]carbonylamino]-1-carboxypentyl]succinamic acid N-hydroxysuccinimide ester; CAS No.: 1228927-36-3) serves as a fundamental building block in the development of prostate-specific membrane antigen-targeted therapeutics. This compound features an activated N-hydroxysuccinimide (NHS) ester derivative of the Glu-urea-Glu motif, enabling its covalent conjugation to carrier molecules through amine-reactive chemistry [1]. The molecular structure consists of a glutamate-urea-glutamate pharmacophore linked to the NHS ester group via a suberic acid spacer, creating a molecule with molecular weight 585.64 g/mol and formula C₂₇H₄₃N₃O₁₁ [1].
As a PSMA-targeting pharmacophore, Glu-urea-Glu-NHS ester capitalizes on the high overexpression of PSMA in prostate adenocarcinoma cells and the neovasculature of solid tumors. PSMA (prostate-specific membrane antigen), also identified as folate hydrolase 1 or glutamate carboxypeptidase II, functions as a type II transmembrane glycoprotein with enzymatic activity against neuropeptides like N-acetylaspartylglutamate [4] [9]. The glutamate-urea-glutamate structural motif mimics these natural substrates, conferring specificity for the PSMA enzymatic active site [6]. This specific binding enables therapeutic conjugates to be selectively delivered to PSMA-expressing malignancies while minimizing exposure to healthy tissues.
The primary pharmaceutical application of Glu-urea-Glu-NHS ester lies in its function as a conjugation handle for constructing PSMA-directed biotherapeutics. The NHS ester group reacts efficiently with primary amines (-NH₂) present on antibodies, nanoparticles, polymers, or drug molecules under mild aqueous conditions (pH 7-9), forming stable amide bonds [1] [4]. This bioconjugation versatility facilitates the development of:
Table 1: Key Physicochemical Properties of Glu-urea-Glu-NHS Ester
Property | Specification |
---|---|
CAS Number | 1228927-36-3 |
Molecular Formula | C₂₇H₄₃N₃O₁₁ |
Molecular Weight | 585.64 g/mol |
Appearance | White to off-white solid |
Solubility (DMSO) | 100 mg/mL (170.75 mM) |
Storage Conditions | -20°C (powder), -80°C (in solvent) |
The exceptional affinity of Glu-urea-Glu-NHS ester derivatives for prostate-specific membrane antigen stems from precise molecular complementarity with the enzyme's binuclear zinc active site. Structural studies reveal that PSMA possesses a deep funnel-shaped binding pocket (~20 Å depth) containing two zinc ions coordinated by residues His377, Asp453, His553, and a water molecule [4] [8]. This catalytic domain is subdivided into three distinct regions: the S1' glutamate-specific pocket, the urea recognition site, and a hydrophobic arene-binding cavity [7] [8].
The molecular recognition process involves three critical interactions mediated by the glutamate-urea-glutamate motif:
The NHS ester component remains solvent-exposed during target engagement, positioned at the protein surface without participating in PSMA binding [7]. This spatial orientation is functionally critical as it preserves the ester's chemical reactivity for subsequent bioconjugation while the pharmacophore remains engaged within the enzymatic cleft. Upon conjugation, the succinimide ring hydrolyzes to form a stable amide linkage, positioning the therapeutic payload (chemoagent, radionuclide chelator, fluorophore) for optimal cellular internalization via PSMA-mediated endocytosis [4] [8].
Table 2: Binding Interactions of Glu-urea-Glu Motif with PSMA Active Site
Pharmacophore Element | PSMA Residues | Interaction Type | Contribution to Affinity |
---|---|---|---|
Urea Carbonyl | Zn²⁺ (x2), His553, Asp453 | Coordination, H-bonding | ~35% |
Glutamate γ-Carboxylate | Arg463, Arg534, Arg536 | Salt bridges | ~45% |
Glutamate α-Carboxylate | Ser517, Asn519, Tyr552 | H-bonding network | ~15% |
Spacer/Alkyl Chain | Tyr549, Trp541, Phe548 | Van der Waals interactions | ~5% |
The pharmacological performance of Glu-urea-Glu-NHS ester derivatives must be evaluated relative to established urea-based prostate-specific membrane antigen ligands, particularly those featuring glutamate-urea-lysine (Glu-urea-Lys) scaffolds. Competitive binding assays using PSMA-expressing LNCaP cells provide quantitative affinity comparisons:
Glu-urea-Glu-NHS ester conjugates demonstrate moderate affinity (IC₅₀ = 15-30 nM), approximately 2-fold lower than the clinical benchmark compound PSMA-617 (Glu-urea-Lys-Nal-DOTA; IC₅₀ = 0.9-1.6 nM) [2] [6]. This difference primarily stems from suboptimal engagement of the hydrophobic arene-binding pocket. The lysine-based scaffolds permit incorporation of aromatic residues (naphthylalanine, biphenylalanine) that penetrate this region, enhancing affinity through π-π stacking and hydrophobic effects [2] [6]. Modifications introducing naphthylalanine increase affinity 3-fold compared to unmodified Glu-urea-Glu derivatives, while biphenylalanine impairs binding due to steric constraints [2].
Biodistribution studies in LNCaP xenograft models reveal distinct pharmacokinetic profiles:
Structural optimization strategies differentially impact ligand classes:
Table 3: Comparative Performance of Urea-Based PSMA Ligands
Ligand Type | IC₅₀ (nM) | Tumor Uptake (%ID/g, 1h) | Kidney Uptake (%ID/g, 1h) | Tumor-to-Kidney Ratio (24h) |
---|---|---|---|---|
Glu-urea-Glu-NHS conjugate | 15.0 ± 1.3 | 12.7 ± 1.91 | 4.41 ± 0.35 | 5.2 |
PSMA-617 (Glu-urea-Lys) | 0.90 ± 0.3 | 19.1 ± 6.37 | 31.2 ± 4.15 | 2.1 |
Glu-urea-Lys-Aad | 6.99 ± 0.80 | 19.1 ± 6.37 | 2.13 ± 0.42 | 9.8 |
Dimerized Glu-urea-Lys | 1.01 ± 0.4 | 34.8 ± 5.21* | 42.5 ± 6.33* | 3.5* |
*Values at 4 hours post-injection
These comparative data indicate that while Glu-urea-Glu-NHS ester derivatives exhibit slightly lower absolute tumor uptake than optimized Glu-urea-Lys agents, their favorable renal clearance profile and reduced salivary gland accumulation present distinct advantages for therapeutic applications where dose-limiting organ toxicity is a concern. The molecule's intrinsic chemical reactivity as an NHS ester further provides unique versatility in bioconjugation chemistry, enabling efficient construction of complex PSMA-targeted therapeutics that leverage these pharmacokinetic benefits [1] [4] [10].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1